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Compound of Interest

Compound Name:
8-Methoxyquinoline-4-carboxylic

acid

Cat. No.: B3080756 Get Quote

A Guide for Researchers in Drug Discovery and
Development
This document provides a comprehensive technical guide for the experimental use of 8-
Methoxyquinoline-4-carboxylic acid, a versatile heterocyclic compound with significant

potential in pharmacological research. As a member of the quinoline-4-carboxylic acid class,

this molecule serves as a valuable scaffold for the development of novel therapeutic agents.

This guide is designed to provide researchers, scientists, and drug development professionals

with both the foundational knowledge and practical protocols to effectively utilize this compound

in their work. We will delve into its synthesis, key biological applications, and detailed

experimental procedures, emphasizing the scientific rationale behind each step to ensure

robust and reproducible results.

Compound Profile: 8-Methoxyquinoline-4-carboxylic
Acid
8-Methoxyquinoline-4-carboxylic acid belongs to a class of compounds that are widely

recognized for their diverse biological activities, including anticancer, antibacterial, and anti-

inflammatory properties. The quinoline core is a privileged structure in medicinal chemistry, and

the specific substitutions of a methoxy group at the 8-position and a carboxylic acid at the 4-

position confer unique physicochemical properties that influence its biological interactions.
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Property Data Source

Molecular Formula C₁₁H₉NO₃

Molecular Weight 203.19 g/mol

CAS Number 1092288-64-6

Appearance Solid

Storage Conditions
2°C - 8°C, keep container well

closed

Key Biological Activity
Phosphodiesterase (PDE) I, II,

IV, V Inhibitor

Synthesis of 8-Methoxyquinoline-4-carboxylic Acid
via the Doebner Reaction
The Doebner reaction is a classic and efficient method for the synthesis of quinoline-4-

carboxylic acids.[1] This three-component reaction involves the condensation of an aniline, an

aldehyde, and pyruvic acid. For the synthesis of 8-Methoxyquinoline-4-carboxylic acid, the

logical precursors are 2-methoxyaniline, formaldehyde (or a suitable equivalent), and pyruvic

acid.

Causality of Experimental Choices:
2-Methoxyaniline: This starting material provides the benzene ring and the methoxy group at

the desired position on the final quinoline structure.

Formaldehyde: As the simplest aldehyde, it leads to an unsubstituted 2-position on the

quinoline ring.

Pyruvic Acid: This reactant is essential for the formation of the pyridine ring and provides the

carboxylic acid group at the 4-position.

Ethanol as Solvent: Ethanol is a common solvent for the Doebner reaction as it effectively

dissolves the reactants and facilitates the reaction at reflux temperature.[2]
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Detailed Protocol:
Reactant Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, combine 2-methoxyaniline (10 mmol, 1.23 g), formaldehyde (10 mmol,

0.30 g, often used as a 37% aqueous solution), and pyruvic acid (12 mmol, 1.06 g) in 50 mL

of ethanol.

Reflux: Heat the mixture to reflux (approximately 78°C) and maintain this temperature for 4-6

hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC)

using a suitable eluent system (e.g., ethyl acetate/hexane).

Cooling and Precipitation: Once the reaction is complete, as indicated by TLC, allow the

reaction mixture to cool to room temperature. The desired product, 8-Methoxyquinoline-4-
carboxylic acid, should precipitate out of the solution.

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate

with a small amount of cold ethanol to remove any unreacted starting materials and soluble

impurities.

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a

suitable solvent system, such as an ethanol/water mixture.

Characterization: Confirm the identity and purity of the synthesized compound using

standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
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Application Note 1: Phosphodiesterase (PDE)
Inhibition Assay
8-Methoxyquinoline-4-carboxylic acid is a potent inhibitor of several phosphodiesterase

isoforms (I, II, IV, and V). PDEs are enzymes that degrade cyclic adenosine monophosphate

(cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in

various signaling pathways.[3] Inhibition of PDEs leads to an increase in intracellular levels of

these cyclic nucleotides, which can have various therapeutic effects, including anti-

inflammatory and bronchodilatory actions.[3] The following is a generalized protocol for

assessing the inhibitory activity of 8-Methoxyquinoline-4-carboxylic acid against a specific

PDE isoform.

Causality of Experimental Choices:
Fluorescence Polarization Assay: This is a common and sensitive method for measuring

PDE activity. It relies on the change in polarization of a fluorescently labeled substrate upon

enzymatic cleavage.

Specific PDE Isoforms: The choice of PDE isoform (e.g., PDE4 for inflammation, PDE5 for

vasodilation) will depend on the therapeutic area of interest.

IC₅₀ Determination: Calculating the half-maximal inhibitory concentration (IC₅₀) is a standard

metric for quantifying the potency of an inhibitor.

Detailed Protocol:
Preparation of Reagents:

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the specific

PDE isoform being tested.

Test Compound: Prepare a stock solution of 8-Methoxyquinoline-4-carboxylic acid in a

suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

Enzyme and Substrate: Obtain the purified recombinant human PDE enzyme and a

corresponding fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
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Enzymatic Reaction:

In a 96-well or 384-well plate, add the assay buffer, the PDE enzyme, and the various

concentrations of 8-Methoxyquinoline-4-carboxylic acid. Include a positive control

(enzyme without inhibitor) and a negative control (no enzyme).

Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow

the inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorescently labeled substrate to all wells.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected

from light.

Detection and Data Analysis:

Stop the reaction by adding a binding solution that specifically binds to the cleaved

substrate.

Measure the fluorescence polarization using a suitable plate reader.

Calculate the percentage of inhibition for each concentration of the test compound relative

to the controls.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.
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Application Note 2: Anticancer Activity Screening
(MTT Assay)
Quinoline-4-carboxylic acid derivatives have shown promise as anticancer agents.[4] The MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used

colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines by

measuring metabolic activity.[4]

Causality of Experimental Choices:
Cell Lines: The choice of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung

cancer) should be relevant to the intended therapeutic target.

MTT Reagent: MTT is reduced by mitochondrial dehydrogenases in living cells to form a

purple formazan product, the amount of which is proportional to the number of viable cells.

Dose-Response Curve: Testing a range of compound concentrations is crucial for

determining the IC₅₀ value and understanding the dose-dependent effect of the compound.

Detailed Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of 8-Methoxyquinoline-4-carboxylic acid in

the appropriate cell culture medium. Remove the existing medium from the wells and replace

it with 100 µL of the medium containing the test compound at various concentrations. Include

a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.[4]

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for another 4 hours.[4]

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the purple formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the

vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Application Note 3: Antibacterial Susceptibility
Testing (MIC Determination)
The quinoline scaffold is the basis for many antibacterial drugs. The broth microdilution method

is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a

compound, which is the lowest concentration that prevents visible growth of a bacterium.[5]

Causality of Experimental Choices:
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus)

and Gram-negative (e.g., Escherichia coli) bacteria should be used to determine the

spectrum of activity.

Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility

testing as recommended by the Clinical and Laboratory Standards Institute (CLSI).

0.5 McFarland Standard: Standardizing the bacterial inoculum is critical for the reproducibility

of MIC results.

Detailed Protocol:
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a

suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸

CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵

CFU/mL in the test wells.[4]

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 8-
Methoxyquinoline-4-carboxylic acid in Mueller-Hinton broth to obtain a range of

concentrations.

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control

(bacteria without the compound) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of 8-Methoxyquinoline-4-
carboxylic acid at which there is no visible growth of the bacteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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